6,6-bis(ethylthio)-1,2,3,4,5-hexanepentol
Overview
Description
6,6-bis(ethylthio)-1,2,3,4,5-hexanepentol, also known as BTP-2, is a chemical compound that has gained attention in scientific research due to its potential as a calcium channel blocker. Calcium channel blockers are drugs that inhibit the influx of calcium ions into cells, which can have various physiological effects. BTP-2 has shown promise as a calcium channel blocker, and its synthesis method and mechanism of action have been extensively studied.
Mechanism of Action
6,6-bis(ethylthio)-1,2,3,4,5-hexanepentol is believed to inhibit calcium influx by binding to the transient receptor potential (TRP) channels, which are involved in calcium signaling. Specifically, 6,6-bis(ethylthio)-1,2,3,4,5-hexanepentol has been shown to inhibit TRPC3 and TRPC6 channels, which are involved in various physiological processes such as smooth muscle contraction and cardiac function.
Biochemical and Physiological Effects
6,6-bis(ethylthio)-1,2,3,4,5-hexanepentol's inhibition of calcium influx can have various biochemical and physiological effects. For example, in pancreatic acinar cells, 6,6-bis(ethylthio)-1,2,3,4,5-hexanepentol has been shown to inhibit the secretion of digestive enzymes. In human platelets, 6,6-bis(ethylthio)-1,2,3,4,5-hexanepentol has been shown to inhibit aggregation, which is important for blood clotting. These effects suggest that 6,6-bis(ethylthio)-1,2,3,4,5-hexanepentol may have therapeutic potential in the treatment of diseases related to abnormal calcium signaling, such as pancreatitis and thrombosis.
Advantages and Limitations for Lab Experiments
6,6-bis(ethylthio)-1,2,3,4,5-hexanepentol has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its mechanism of action. However, 6,6-bis(ethylthio)-1,2,3,4,5-hexanepentol also has some limitations. For example, it is relatively insoluble in water, which can make it difficult to work with in certain experiments. Additionally, its potency as a calcium channel blocker may vary depending on the type of TRP channel being targeted.
Future Directions
There are several future directions for research on 6,6-bis(ethylthio)-1,2,3,4,5-hexanepentol. One area of interest is the development of more potent and selective TRP channel inhibitors based on the structure of 6,6-bis(ethylthio)-1,2,3,4,5-hexanepentol. Another area of interest is the investigation of 6,6-bis(ethylthio)-1,2,3,4,5-hexanepentol's potential as a therapeutic agent in various disease models, such as pancreatitis and thrombosis. Additionally, the effects of 6,6-bis(ethylthio)-1,2,3,4,5-hexanepentol on other physiological systems, such as the cardiovascular system, warrant further investigation.
Synthesis Methods
The synthesis of 6,6-bis(ethylthio)-1,2,3,4,5-hexanepentol involves several steps, including the protection of a hexanepentol compound with tert-butyldimethylsilyl chloride and the subsequent substitution of the hydroxyl groups with ethylthio groups using sodium ethylthiolate. The final product is obtained after deprotection of the tert-butyldimethylsilyl groups using tetra-n-butylammonium fluoride.
Scientific Research Applications
6,6-bis(ethylthio)-1,2,3,4,5-hexanepentol has been studied for its potential as a calcium channel blocker in various physiological systems. One study found that 6,6-bis(ethylthio)-1,2,3,4,5-hexanepentol inhibited calcium influx in rat pancreatic acinar cells, which are involved in the secretion of digestive enzymes. Another study showed that 6,6-bis(ethylthio)-1,2,3,4,5-hexanepentol inhibited calcium influx in human platelets, which are involved in blood clotting. These findings suggest that 6,6-bis(ethylthio)-1,2,3,4,5-hexanepentol may have therapeutic potential in the treatment of diseases related to abnormal calcium signaling.
properties
IUPAC Name |
6,6-bis(ethylsulfanyl)hexane-1,2,3,4,5-pentol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O5S2/c1-3-16-10(17-4-2)9(15)8(14)7(13)6(12)5-11/h6-15H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTOYCPDACQXQRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(C(C(C(C(CO)O)O)O)O)SCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
D-Glucose, diethyl mercaptal | |
CAS RN |
1941-52-2, 6748-69-2, 5463-33-2 | |
Record name | D-Glucose-diethyldithioacetal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001941522 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC403464 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403464 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC170238 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170238 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC20706 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20706 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Glucose diethylmercaptal | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19773 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Glucose diethylmercaptal | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8521 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | D-glucose-diethyldithioacetal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.117 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.